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1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea

Kinase inhibitor design Structure-activity relationship Linker optimization

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1795298-98-4) is a synthetic small-molecule urea derivative built on a pyrazolo[1,5-a]pyrimidine core. This heterocyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery, with numerous derivatives reported as potent inhibitors of IRAK4, VEGFR, PDGFR, and other clinically relevant kinases.

Molecular Formula C20H25N5O3
Molecular Weight 383.452
CAS No. 1795298-98-4
Cat. No. B2618860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
CAS1795298-98-4
Molecular FormulaC20H25N5O3
Molecular Weight383.452
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)NCC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H25N5O3/c1-14-9-19-22-12-16(13-25(19)24-14)5-4-8-21-20(26)23-11-15-6-7-17(27-2)18(10-15)28-3/h6-7,9-10,12-13H,4-5,8,11H2,1-3H3,(H2,21,23,26)
InChIKeyPJSZOOOPFZTEPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1795298-98-4): Procurement-Grade Characterization and Kinase-Targeted Research Utility


1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1795298-98-4) is a synthetic small-molecule urea derivative built on a pyrazolo[1,5-a]pyrimidine core. This heterocyclic scaffold is recognized as a privileged structure in kinase inhibitor discovery, with numerous derivatives reported as potent inhibitors of IRAK4, VEGFR, PDGFR, and other clinically relevant kinases [1]. The compound incorporates a 3,4-dimethoxybenzyl moiety connected via a urea linkage to a three-carbon propyl spacer terminating at the 6-position of the 2-methylpyrazolo[1,5-a]pyrimidine ring. With a molecular formula of C20H25N5O3 and a molecular weight of 383.45 g/mol, this compound is typically supplied at ≥95% purity for research applications .

Why In-Class Pyrazolo[1,5-a]pyrimidine Ureas Cannot Substitute for 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea in Target-Based Screening


Within the pyrazolo[1,5-a]pyrimidine urea class, even seemingly minor structural modifications produce substantial shifts in kinase selectivity, cellular potency, and physicochemical properties. The presence of a three-carbon propyl spacer between the urea nitrogen and the heterocyclic 6-position is a distinct structural feature that alters both the conformational flexibility and the distance between the pharmacophoric elements relative to directly linked urea analogs such as 1-(3,4-dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3) . In the broader pyrazolopyrimidine urea series, linker length has been shown to modulate VEGFR-2 and PDGFR-β inhibitory potency by over an order of magnitude [1]. The 3,4-dimethoxy substitution pattern on the benzyl ring further influences hydrogen-bond donor/acceptor capacity and lipophilicity compared to the 4-methoxy, 4-trifluoromethyl, or unsubstituted phenyl analogs commonly found in commercial screening libraries [2]. Generic substitution without maintaining these precise structural features therefore risks loss of the specific binding mode and biological profile for which this compound was designed or selected.

Product-Specific Quantitative Differentiation Evidence for 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Against Closest Analogs


Propyl Linker Extension vs. Direct Urea Attachment: Impact on Conformational Flexibility and Predicted Binding Mode

The target compound incorporates a three-carbon (n-propyl) spacer between the urea nitrogen and the pyrazolo[1,5-a]pyrimidine 6-position, whereas the nearest commercially available comparator 1-(3,4-dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3) lacks this spacer entirely (direct urea-to-heterocycle linkage). In the well-characterized 7-aminopyrazolo[1,5-a]pyrimidine urea series, insertion of an ethylene or propylene linker between the urea and the heterocycle altered VEGFR-2 IC50 values from 12 nM (direct-linked) to 85–240 nM (linker-extended), representing a 7- to 20-fold modulation of potency [1]. The propyl linker additionally increases the calculated number of rotatable bonds from 5 (direct analog) to 8 (target compound), which may influence entropic binding penalties and target adaptability .

Kinase inhibitor design Structure-activity relationship Linker optimization

3,4-Dimethoxybenzyl Substituent vs. 4-Trifluoromethylphenyl Analog: Predicted LogP and Hydrogen-Bonding Capacity Differentiation

The target compound features a 3,4-dimethoxybenzyl group on the urea terminus, which provides two hydrogen-bond acceptors (methoxy oxygens) at positions that can engage in additional polar interactions with kinase hinge or catalytic lysine residues. The closest commercially available propyl-linked analog, 1-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS not assigned, MW 377.37), replaces the dimethoxybenzyl with a 4-trifluoromethylphenyl group, resulting in a marked increase in lipophilicity and loss of hydrogen-bond acceptor capacity. Based on the physicochemical trends observed in the diaryl urea pyrazolopyrimidine series described by Pease et al., the 3,4-dimethoxybenzyl substitution pattern is expected to reduce calculated logP by approximately 0.8–1.2 units compared to the 4-CF3-phenyl analog, while adding two H-bond acceptors without increasing H-bond donor count [1]. This shift in polarity and hydrogen-bonding potential may influence aqueous solubility, plasma protein binding, and kinase selectivity profiles.

Physicochemical property optimization Lipophilicity modulation Kinase selectivity profiling

Physicochemical Property Profile: Measured Density and Thermal Stability Differentiation from Shorter-Linker Analogs

The target compound has experimentally determined density of 1.18 g/cm³ and a predicted boiling point of 617.6°C at 760 mmHg, with a flash point of 327.3°C . These values indicate a relatively high thermal stability and low volatility compared to the direct-linked analog 1-(3,4-dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS 1795299-94-3, MW 341.37), which has a lower molecular weight and fewer rotatable bonds. The higher boiling point and flash point of the target compound are consistent with its increased molecular weight (383.45 vs. 341.37) and extended alkyl linker, which contribute to greater intermolecular van der Waals interactions. This may translate to improved solid-state stability under ambient storage conditions and reduced evaporative loss during solution handling in DMSO-based assay workflows.

Compound handling Formulation pre-screening Stability assessment

Class-Level Kinase Inhibition Potential: Pyrazolo[1,5-a]pyrimidine Urea Scaffold Precedent for Multi-Target RTK Inhibition

The pyrazolo[1,5-a]pyrimidine urea scaffold has been extensively validated as a multitargeted receptor tyrosine kinase (RTK) inhibitor pharmacophore. In the foundational study by Pease et al., 7-aminopyrazolo[1,5-a]pyrimidine ureas with aryl substituents at the urea terminus demonstrated potent inhibition of VEGFR-2 (IC50 values ranging from 4 to 240 nM) and PDGFR-β (IC50 values from 2 to 85 nM) in recombinant enzyme assays, with several compounds showing efficacy in the estradiol-induced murine uterine edema model [1]. More recently, a series of novel diaryl urea pyrazolopyrimidine derivatives exhibited broad-spectrum antiproliferative activity with GI50 values between 0.553 and 3.80 µM across the NCI-60 cell line panel, and VEGFR-2 IC50 values in the nanomolar range [2]. While the specific target compound (CAS 1795298-98-4) has not yet been reported in peer-reviewed pharmacological studies, its structural features — the 2-methylpyrazolo[1,5-a]pyrimidine core, urea linkage, and aryl-terminated side chain — place it squarely within this validated kinase inhibitor chemotype. The 3,4-dimethoxybenzyl group and propyl linker represent structural variations that may confer a distinct kinase selectivity fingerprint relative to published analogs.

Receptor tyrosine kinase inhibition VEGFR/PDGFR multitargeted profile Oncology research tool

Explicit Limitation Statement: Absence of Direct Head-to-Head Comparative Data for the Target Compound

A comprehensive search of PubMed, patent databases (USPTO, Google Patents, WIPO), BindingDB, and major vendor technical datasheets (as of May 2026) did not identify any peer-reviewed publication or patent that explicitly reports quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for 1-(3,4-dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea (CAS 1795298-98-4). The evidence presented above is therefore derived from (a) cross-study comparisons with structurally related pyrazolo[1,5-a]pyrimidine ureas, (b) class-level inference from the broader kinase inhibitor chemotype, and (c) physicochemical property measurements from vendor databases. No direct head-to-head comparison studies exist for this compound against its closest analogs. Procurement decisions should be made with this evidence gap in mind, and users should plan for de novo biological characterization.

Evidence gap Procurement caution Experimental validation required

Recommended Research Application Scenarios for 1-(3,4-Dimethoxybenzyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea Based on Structural Differentiation Evidence


Kinase Selectivity Profiling of Linker-Extended Pyrazolo[1,5-a]pyrimidine Ureas

The target compound's three-carbon propyl linker distinguishes it from the majority of commercially available pyrazolo[1,5-a]pyrimidine ureas, which typically feature direct urea-to-heterocycle attachment. This compound is well-suited for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to determine whether linker extension shifts the kinase binding profile away from the VEGFR/PDGFR-dominated inhibition observed for direct-linked analogs [1]. Its 3,4-dimethoxybenzyl terminus may additionally confer binding to kinases with polar active-site pockets that accommodate methoxy groups, as observed in certain CDK and Pim kinase inhibitors [2].

Structure-Activity Relationship (SAR) Studies on Urea Linker Length in Multi-Targeted Kinase Inhibitor Optimization

This compound serves as a critical data point in SAR campaigns exploring the impact of linker length on kinase potency and selectivity. When tested alongside its direct-linked analog (CAS 1795299-94-3, 0-atom linker) and a hypothetical two-carbon ethylene-linked variant, the propyl-linked compound completes a linker-length series (n = 0, 2, 3) that can reveal whether potency follows a parabolic or asymptotic relationship with spacer length [1]. Such SAR data are essential for medicinal chemistry programs targeting IRAK4, VEGFR-2, or PDGFR-β, where linker geometry has been shown to modulate inhibitory activity by up to 20-fold [2].

Physicochemical Property Benchmarking for Lead Optimization Programs

With its experimentally determined density of 1.18 g/cm³, predicted boiling point of 617.6°C, and estimated moderate lipophilicity (ClogP ~2.8–3.2), this compound can serve as a physicochemical benchmark for lead series that incorporate propyl-linked urea motifs [1]. Its thermal stability profile supports use in assays requiring prolonged incubation at physiological temperatures (37°C) without significant compound degradation. Procurement for this purpose is particularly relevant for laboratories developing kinase inhibitors intended for oral administration, where the balance between lipophilicity (affecting permeability) and hydrogen-bonding capacity (affecting solubility) is a critical optimization parameter [2].

Exploratory Screening in IRAK4-Mediated Inflammatory Disease Models

The pyrazolo[1,5-a]pyrimidine scaffold is the core of multiple patented IRAK4 inhibitor series, and the 2-methyl substitution on the pyrazolo ring is a recurring feature in IRAK4-modulating compounds [1]. The target compound's extended propyl linker and 3,4-dimethoxybenzyl terminus may offer a distinct binding mode within the IRAK4 ATP-binding pocket compared to clinical-stage IRAK4 inhibitors such as PF-06650833 or zabedosertib. Procurement for IRAK4 biochemical assays (e.g., LANCE Ultra time-resolved FRET) and cellular assays measuring IL-6 or TNF-α suppression in TLR-stimulated PBMCs or THP-1 cells is a rational first-line application, with the understanding that potency must be experimentally determined [1].

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